molecular formula C22H24N2O3S3 B11080324 Ethyl 4-[({2-[5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophen-2-yl]-1,3-thiazolidin-3-yl}carbonothioyl)amino]benzoate

Ethyl 4-[({2-[5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophen-2-yl]-1,3-thiazolidin-3-yl}carbonothioyl)amino]benzoate

Cat. No.: B11080324
M. Wt: 460.6 g/mol
InChI Key: NASNFHVQDRJWNB-UHFFFAOYSA-N
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Description

Ethyl 4-[({2-[5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophen-2-yl]-1,3-thiazolidin-3-yl}carbonothioyl)amino]benzoate is a complex organic compound that features a unique combination of functional groups, including a thiazolidine ring, a thiophene ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[({2-[5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophen-2-yl]-1,3-thiazolidin-3-yl}carbonothioyl)amino]benzoate typically involves multiple steps:

    Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable thiol with an α-haloamide under basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a palladium-catalyzed cross-coupling reaction.

    Attachment of the Hydroxyalkyne Group: This step involves the addition of a hydroxyalkyne to the thiophene ring, typically using a Sonogashira coupling reaction.

    Formation of the Benzoate Ester: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a strong acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[({2-[5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophen-2-yl]-1,3-thiazolidin-3-yl}carbonothioyl)amino]benzoate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using reagents such as pyridinium chlorochromate.

    Reduction: The ester group can be reduced to an alcohol using lithium aluminum hydride.

    Substitution: The thiophene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Electrophiles such as bromine in acetic acid.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of brominated thiophene derivatives.

Scientific Research Applications

Ethyl 4-[({2-[5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophen-2-yl]-1,3-thiazolidin-3-yl}carbonothioyl)amino]benzoate has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Materials Science: Use in the synthesis of novel polymers with unique electronic or optical properties.

    Organic Synthesis: Use as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of Ethyl 4-[({2-[5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophen-2-yl]-1,3-thiazolidin-3-yl}carbonothioyl)amino]benzoate depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would need to be identified through further research.

Comparison with Similar Compounds

Ethyl 4-[({2-[5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophen-2-yl]-1,3-thiazolidin-3-yl}carbonothioyl)amino]benzoate can be compared with other compounds that contain similar functional groups:

    Ethyl 4-aminobenzoate: Lacks the thiazolidine and thiophene rings, making it less complex and potentially less versatile.

    Thiazolidine-2,4-dione: Contains the thiazolidine ring but lacks the thiophene and benzoate ester groups.

    Thiophene-2-carboxylic acid: Contains the thiophene ring but lacks the thiazolidine and benzoate ester groups.

The uniqueness of this compound lies in its combination of these functional groups, which may confer unique properties and applications.

Properties

Molecular Formula

C22H24N2O3S3

Molecular Weight

460.6 g/mol

IUPAC Name

ethyl 4-[[2-[5-(3-hydroxy-3-methylbut-1-ynyl)thiophen-2-yl]-1,3-thiazolidine-3-carbothioyl]amino]benzoate

InChI

InChI=1S/C22H24N2O3S3/c1-4-27-20(25)15-5-7-16(8-6-15)23-21(28)24-13-14-29-19(24)18-10-9-17(30-18)11-12-22(2,3)26/h5-10,19,26H,4,13-14H2,1-3H3,(H,23,28)

InChI Key

NASNFHVQDRJWNB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)N2CCSC2C3=CC=C(S3)C#CC(C)(C)O

Origin of Product

United States

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